molecular formula C15H13N3O2S B2624123 3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 2551115-50-3

3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2624123
CAS No.: 2551115-50-3
M. Wt: 299.35
InChI Key: KZGGLBOQVSVSLD-UHFFFAOYSA-N
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Description

3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This compound features a quinazolinone core, which is known for its biological activity, and a methoxypyridine moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the initial formation of the quinazolinone core, followed by the introduction of the methoxypyridine moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in various biological assays.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound can modulate these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methoxypyridin-2-yl)amino]-3-methylbutan-1-ol
  • N-[(1H-Pyrrol-2-yl)methylene]-6-methoxypyridin-3-amine

Uniqueness

3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to its specific combination of a quinazolinone core and a methoxypyridine moiety. This combination can enhance its pharmacological properties and make it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-[(3-methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-13-7-4-8-16-12(13)9-18-14(19)10-5-2-3-6-11(10)17-15(18)21/h2-8H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGGLBOQVSVSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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